
3-butyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-butyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C22H26N4O3. The structure features a quinazoline core substituted with a butyl group and an oxadiazole moiety. This unique combination of functional groups is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a wide range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that quinazoline derivatives can inhibit the growth of various bacterial strains. For instance, certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Quinazoline derivatives have been explored for their potential in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth.
- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various quinazoline derivatives, including the target compound.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
---|---|---|---|---|
3-butyl... | Staphylococcus aureus | 10 | 80 | |
3-butyl... | Escherichia coli | 15 | 65 | |
3-butyl... | Candida albicans | 11 | 70 |
The compound exhibited moderate antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Quinazolines are known for their role as kinase inhibitors. The specific activity of the target compound in inhibiting cancer cell proliferation has been investigated:
Case Study: Quinazoline Derivatives in Cancer Therapy
A study reported that certain quinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of pathways critical for cancer cell survival and proliferation.
Table 2: Cytotoxicity of Quinazoline Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
3-butyl... | MCF-7 (Breast Cancer) | 12.5 | |
3-butyl... | HeLa (Cervical Cancer) | 15.0 |
These findings indicate promising anticancer potential for this class of compounds.
The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, they may act as inhibitors of DNA topoisomerase IV and bacterial gyrase, which are essential for bacterial DNA replication.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including the compound . Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated a series of quinazoline derivatives for their ability to inhibit bacterial growth. Among them, compounds featuring oxadiazole moieties demonstrated enhanced activity against strains such as Staphylococcus aureus and Escherichia coli. The most promising derivatives showed inhibition zones ranging from 10 to 12 mm and minimum inhibitory concentration (MIC) values between 70 and 80 mg/mL .
Compound | Inhibition Zone (mm) | MIC (mg/mL) | Target Strain |
---|---|---|---|
Compound 13 | 11 | 75 | E. coli |
Compound 15 | 12 | 80 | S. aureus |
Compound 14a | 13 | 70 | Candida albicans |
Anticancer Potential
Quinazoline derivatives have also been investigated for their anticancer properties. The structural features of the compound under discussion suggest it could interact with biological targets involved in cancer progression.
Case Study: Anticancer Activity
In vitro studies have shown that certain quinazoline derivatives can inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell cycle regulation. For instance, compounds with oxadiazole substitutions have been noted to induce apoptosis in breast cancer cells .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of these compounds.
Table: Structure-Activity Relationship Insights
Structural Feature | Effect on Activity |
---|---|
Presence of oxadiazole group | Enhances antimicrobial activity |
Substituents on quinazoline ring | Modulates cytotoxicity in cancer cells |
Eigenschaften
IUPAC Name |
3-butyl-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-5-14-26-22(28)18-8-6-7-9-19(18)27(23(26)29)15-20-24-21(25-30-20)17-12-10-16(4-2)11-13-17/h6-13H,3-5,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPACWQCDCPMMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.